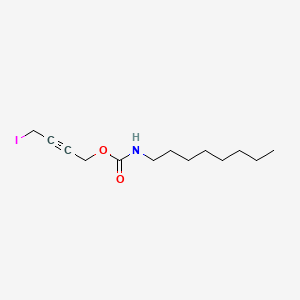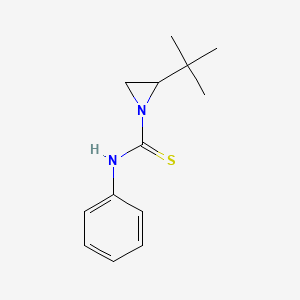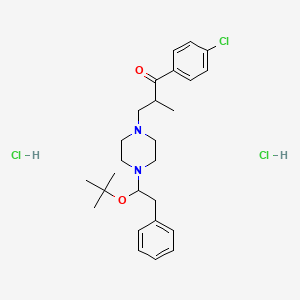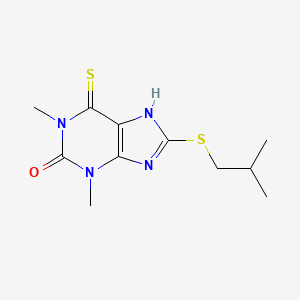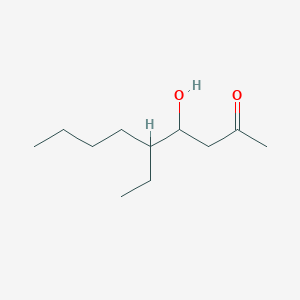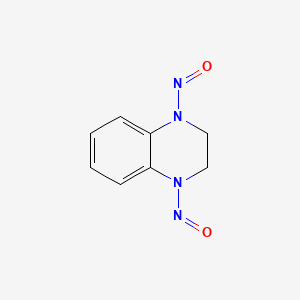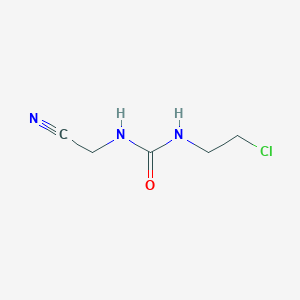
1-(2-Chloroethyl)-3-(cyanomethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-3-(cyanomethyl)urea is an organic compound with the molecular formula C5H8ClN3O It is a derivative of urea, featuring both a chloroethyl and a cyanomethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(cyanomethyl)urea typically involves the reaction of 2-chloroethylamine hydrochloride with cyanomethyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
化学反应分析
Types of Reactions
1-(2-Chloroethyl)-3-(cyanomethyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, resulting in the breakdown of the urea moiety.
Oxidation and Reduction: The cyanomethyl group can be involved in oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents, such as ethanol or water, at moderate temperatures.
Hydrolysis: Acidic or basic conditions are used, with common reagents being hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: New urea derivatives with different functional groups.
Hydrolysis: Breakdown products, including 2-chloroethylamine and cyanomethylurea.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction.
科学研究应用
1-(2-Chloroethyl)-3-(cyanomethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-3-(cyanomethyl)urea involves its interaction with cellular components, particularly DNA. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. The cyanomethyl group may also play a role in modulating the compound’s reactivity and specificity.
相似化合物的比较
Similar Compounds
1-(2-Chloroethyl)-3-(methyl)urea: Similar structure but with a methyl group instead of a cyanomethyl group.
1-(2-Chloroethyl)-3-(phenyl)urea: Contains a phenyl group, leading to different chemical properties and applications.
1-(2-Chloroethyl)-3-(ethyl)urea:
Uniqueness
1-(2-Chloroethyl)-3-(cyanomethyl)urea is unique due to the presence of both a chloroethyl and a cyanomethyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
13991-67-8 |
|---|---|
分子式 |
C5H8ClN3O |
分子量 |
161.59 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-(cyanomethyl)urea |
InChI |
InChI=1S/C5H8ClN3O/c6-1-3-8-5(10)9-4-2-7/h1,3-4H2,(H2,8,9,10) |
InChI 键 |
JLXBWDRUULBIQN-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)NC(=O)NCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


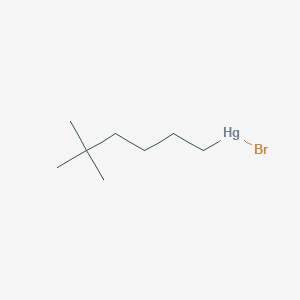
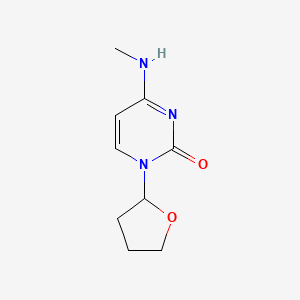

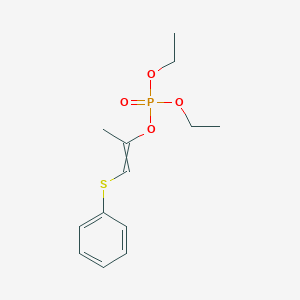
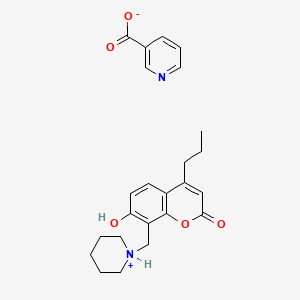
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl-](/img/structure/B14720741.png)

